4-Oxobedfordiaic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxobedfordiaic acid can be synthesized through various organic synthesis methods. One common approach involves the cyclization of specific terpenoid precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound often involves the extraction from Xanthium sibiricum herbs. The process includes solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Oxobedfordiaic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-Oxobedfordiaic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: Investigated for its anti-ulcerogenic properties and potential therapeutic applications in treating gastrointestinal disorders.
Industry: Utilized in the development of pharmaceuticals and as a natural product in various formulations
Mechanism of Action
The mechanism of action of 4-Oxobedfordiaic acid involves its interaction with specific molecular targets in the body. It exerts its anti-ulcerogenic effects by inhibiting the secretion of gastric acid and promoting the production of protective mucus in the stomach lining. The compound interacts with various signaling pathways, including those involved in inflammation and cellular protection .
Comparison with Similar Compounds
4-Oxobedfordiaic acid is unique among sesquiterpenoids due to its specific structure and bioactivity. Similar compounds include:
- Curcumadione
- Curcumadionol
- Xanthatin
- 8-Epixanthatin
- 6alpha-Hydroxytomentosin
- Xanthinin
- Britannilactone
These compounds share structural similarities but differ in their specific functional groups and bioactivities.
Properties
IUPAC Name |
2-[(1R,5S)-5-methyl-4-(3-oxobutyl)cyclohept-3-en-1-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-10-4-6-14(12(3)15(17)18)9-8-13(10)7-5-11(2)16/h8,10,14H,3-7,9H2,1-2H3,(H,17,18)/t10-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQIMYXBAQAIAT-IINYFYTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC=C1CCC(=O)C)C(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CC=C1CCC(=O)C)C(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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